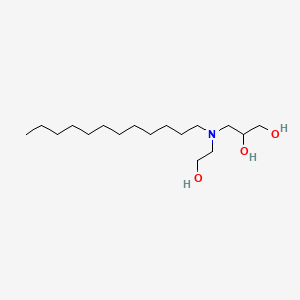
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is a chemical compound with the molecular formula C17H37NO3. It is characterized by the presence of a dodecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol typically involves the reaction of dodecylamine with glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: Dodecylamine and glycidol.
Catalyst: Acid or base catalyst.
Conditions: Mild temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and cell lysis solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, from drug delivery to industrial cleaning.
Comparación Con Compuestos Similares
Similar Compounds
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,3-diol: Similar structure but with a different hydroxyl group position.
3-(N-Dodecyl-2-hydroxyethylamino)butane-1,2-diol: Similar structure but with an additional carbon in the backbone.
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2,3-triol: Similar structure but with an additional hydroxyl group.
Uniqueness
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is unique due to its specific combination of a dodecyl chain and a propane-1,2-diol backbone, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds.
Propiedades
Número CAS |
74263-50-6 |
|---|---|
Fórmula molecular |
C17H37NO3 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
3-[dodecyl(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)15-17(21)16-20/h17,19-21H,2-16H2,1H3 |
Clave InChI |
NXWRADQGCVGQIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCO)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















